Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate

Catalog No.
S13004329
CAS No.
820244-29-9
M.F
C14H19NO3
M. Wt
249.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopenta...

CAS Number

820244-29-9

Product Name

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate

IUPAC Name

methyl 4-methyl-5-(N-methylanilino)-5-oxopentanoate

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c1-11(9-10-13(16)18-3)14(17)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

UMHBZZSNNDTZJB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(=O)N(C)C1=CC=CC=C1

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is an organic compound characterized by its complex structure, which includes a methyl group, a phenyl ring, and an oxopentanoate moiety. This compound belongs to a class of molecules known as diketones and is notable for its potential applications in medicinal chemistry due to its unique structural features that can influence biological activity.

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
  • Substitution: The methyl(phenyl)amino group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions can be facilitated through various catalytic methods, including the use of bases or acids under controlled conditions to optimize yield and purity.

Research indicates that methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The presence of the phenyl group and the oxo functional groups are believed to enhance its interaction with biological targets, including enzymes and receptors, thereby modulating their activity. The specific pathways through which this compound exerts its effects are still under investigation, but preliminary studies suggest promising results in various assays.

The synthesis of methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as methyl 4-methylpentanoate and an appropriate amine.
  • Reactions: The reaction conditions may include heating under reflux in the presence of a suitable solvent and catalyst (e.g., a base or acid) to facilitate the formation of the desired product.
  • Purification: After completion, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

In industrial settings, processes may be optimized for large-scale production, incorporating flow chemistry and automated synthesis techniques to enhance efficiency.

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate has several applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex organic molecules with potential pharmaceutical applications.
  • Biological Research: The compound is utilized in studies exploring its biological properties and mechanisms of action.
  • Material Science: Its unique chemical properties make it suitable for developing new materials and chemical processes.

Studies on the interactions of methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate with biological targets are ongoing. Preliminary findings suggest that it may bind to specific enzymes or receptors, influencing their activity. These interactions could provide insights into its mechanism of action and potential therapeutic uses. Molecular docking studies are often employed to predict binding affinities and elucidate interaction pathways.

Several compounds share structural similarities with methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineContains thiazole ringAntitumor activity
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoateDimethylamino group presentPotential green solvent
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole integrated with pyridineAnticonvulsant properties

Uniqueness

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is unique due to its specific combination of functional groups, particularly the methyl(phenyl)amino group alongside the oxopentanoate structure. This distinct configuration may contribute to its unique reactivity and biological profile compared to similar compounds, making it an interesting subject for further research in medicinal chemistry and related fields.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

249.13649347 g/mol

Monoisotopic Mass

249.13649347 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types